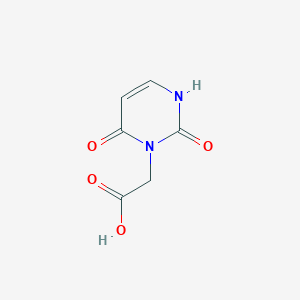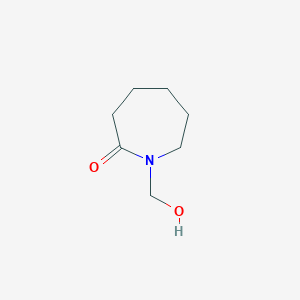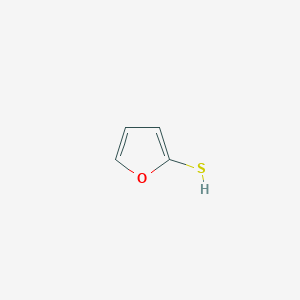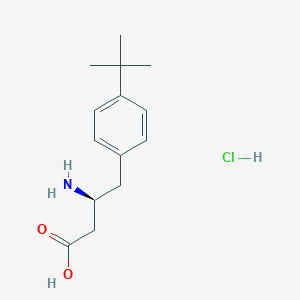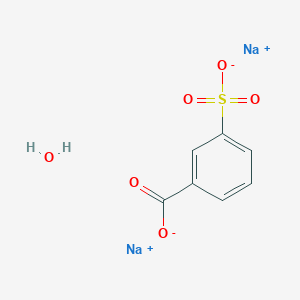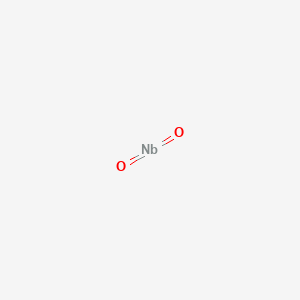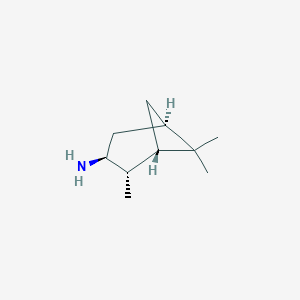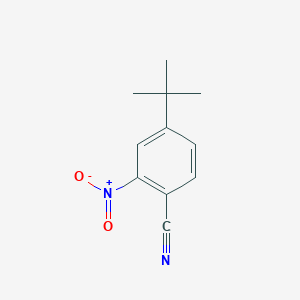
4-Tert-butyl-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-nitrobenzonitrile is an organic compound with the molecular formula C11H12N2O2 It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the fourth position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-nitrobenzonitrile typically involves the nitration of 4-tert-butylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. The general reaction can be represented as follows:
4-tert-butylbenzonitrile+HNO3→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of catalysts and optimized reaction conditions can improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide for hydrolysis to carboxylic acids, ammonia for conversion to amides.
Major Products:
Reduction: 4-tert-butyl-2-aminobenzonitrile.
Substitution: 4-tert-butyl-2-carboxybenzonitrile, 4-tert-butyl-2-aminobenzamide.
Scientific Research Applications
4-Tert-butyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its derivatives for pharmaceutical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-nitrobenzonitrile involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the nitrile group acts as an electrophile, allowing nucleophiles to attack and replace it with other functional groups.
Comparison with Similar Compounds
4-Tert-butylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzonitrile: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness: 4-Tert-butyl-2-nitrobenzonitrile is unique due to the presence of both the tert-butyl and nitro groups, which influence its chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, while the nitro group offers electron-withdrawing properties, making this compound versatile in various chemical transformations.
Properties
IUPAC Name |
4-tert-butyl-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)9-5-4-8(7-12)10(6-9)13(14)15/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPIHRXNDISITA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598746 |
Source


|
| Record name | 4-tert-Butyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-18-6 |
Source


|
| Record name | 4-tert-Butyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
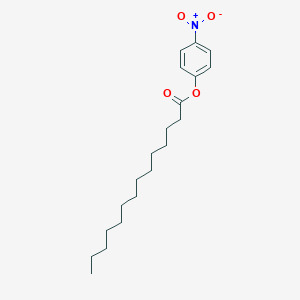
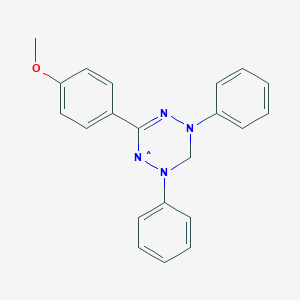

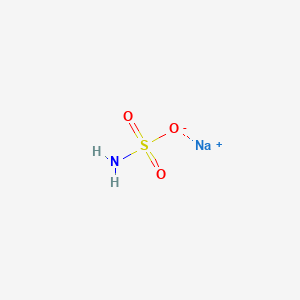
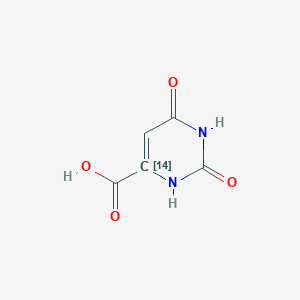
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
